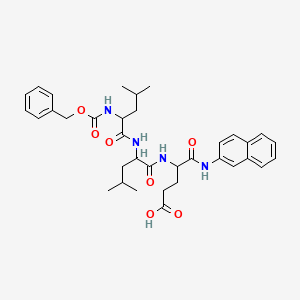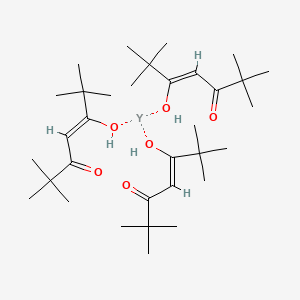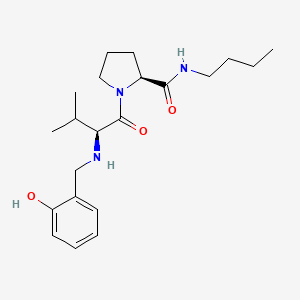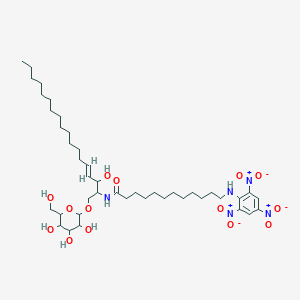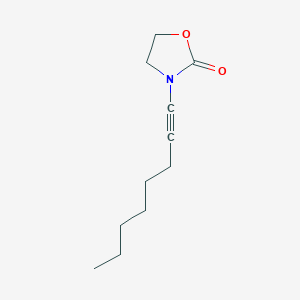
N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin is a synthetic peptide substrate commonly used in biochemical research. It is particularly known for its role as a fluorogenic substrate in elastase assays, which are used to study the activity of elastase enzymes. The compound has the empirical formula C31H41N5O9 and a molecular weight of 627.69 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin typically involves the stepwise assembly of the peptide chain followed by the attachment of the 7-amido-4-methylcoumarin moiety. The process generally includes:
Peptide Synthesis: The peptide chain (Ala-Ala-Pro-Val) is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Coupling Reactions: The N-Methoxysuccinyl group is introduced through coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Attachment of 7-amido-4-methylcoumarin: The final step involves coupling the peptide with 7-amido-4-methylcoumarin using similar coupling reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin primarily undergoes hydrolysis reactions when used as a substrate in enzymatic assays. The compound is selectively hydrolyzed by elastase enzymes, resulting in the release of the fluorescent 7-amido-4-methylcoumarin moiety .
Common Reagents and Conditions
Reagents: Elastase enzymes, buffer solutions (e.g., Tris-HCl), and sometimes metal ions (e.g., Zn²⁺) to enhance enzyme activity.
Major Products
The major product formed from the hydrolysis of this compound is 7-amido-4-methylcoumarin, which is fluorescent and can be easily detected using spectroscopic methods .
Aplicaciones Científicas De Investigación
N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin has a wide range of applications in scientific research:
Biochemistry: Used as a substrate to study the activity of elastase enzymes from various sources, including human leukocytes and porcine pancreas.
Drug Development: Utilized in screening assays to identify potential inhibitors of elastase, which could be therapeutic agents for inflammatory diseases.
Industrial Enzyme Assays: Employed in quality control processes to measure the activity of elastase in industrial enzyme preparations.
Mecanismo De Acción
The mechanism of action of N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin involves its hydrolysis by elastase enzymes. The elastase recognizes and binds to the peptide substrate, cleaving the peptide bond between the valine and the 7-amido-4-methylcoumarin moiety. This cleavage releases the fluorescent 7-amido-4-methylcoumarin, which can be quantitatively measured to determine enzyme activity . The molecular targets are the active sites of elastase enzymes, and the pathway involves the catalytic triad of serine proteases .
Comparación Con Compuestos Similares
N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin is unique due to its specific substrate properties for elastase enzymes. Similar compounds include:
N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin: Another fluorogenic substrate used for different proteases.
N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride: Used for studying trypsin-like proteases.
N-Acetyl-Ile-Glu-Pro-Asp-7-amido-4-methylcoumarin: Utilized in caspase assays.
These compounds share the common feature of having a 7-amido-4-methylcoumarin moiety, but they differ in their peptide sequences and the specific enzymes they target.
Propiedades
Fórmula molecular |
C31H41N5O9 |
|---|---|
Peso molecular |
627.7 g/mol |
Nombre IUPAC |
methyl 4-[[1-[[1-[2-[[3-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C31H41N5O9/c1-16(2)27(30(42)34-20-9-10-21-17(3)14-26(39)45-23(21)15-20)35-29(41)22-8-7-13-36(22)31(43)19(5)33-28(40)18(4)32-24(37)11-12-25(38)44-6/h9-10,14-16,18-19,22,27H,7-8,11-13H2,1-6H3,(H,32,37)(H,33,40)(H,34,42)(H,35,41) |
Clave InChI |
CMEUDEVBFFPSEI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9-ethylcarbazol-3-yl]carbazole](/img/structure/B12059654.png)
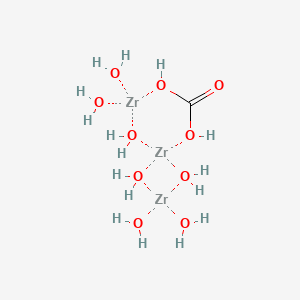
![Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH](/img/structure/B12059669.png)


